
4-Fluoro-4'-méthyl-1,1'-biphényle
Vue d'ensemble
Description
4-Fluoro-4’-methyl-1,1’-biphenyl is an organic compound with the molecular formula C13H11F. It belongs to the class of biphenyl derivatives, which are compounds containing two benzene rings connected by a single bond. This compound is characterized by the presence of a fluorine atom and a methyl group attached to the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
4-Fluoro-4’-methyl-1,1’-biphenyl is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules and materials.
Biology: Studying the interactions of biphenyl derivatives with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigating potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Used in the development of advanced materials, including liquid crystals and polymers.
Mécanisme D'action
Target of Action
The primary target of 4-Fluoro-4’-methyl-1,1’-biphenyl is the long chain free fatty acid (LCFA) receptor 4 (FFA4; previously G protein–coupled receptor 120, or GPR120) . This receptor plays a crucial role in mediating the body’s response to fatty acids and has been implicated in various physiological processes, including the regulation of energy balance, glucose homeostasis, and inflammation .
Mode of Action
4-Fluoro-4’-methyl-1,1’-biphenyl acts as a potent and selective agonist for the FFA4 receptor . It binds to the receptor and triggers a series of intracellular events, including the mobilization of calcium ions, recruitment of β-arrestin-1 and β-arrestin-2, and phosphorylation of extracellular signal-regulated kinase . The activation of the FFA4 receptor by this compound also results in rapid phosphorylation and internalization of the receptor .
Biochemical Pathways
The activation of the FFA4 receptor by 4-Fluoro-4’-methyl-1,1’-biphenyl affects several biochemical pathways. These include the stimulation of glucagon-like peptide-1 secretion from enteroendocrine cells, enhancement of glucose uptake in adipocytes, and inhibition of the release of proinflammatory mediators from macrophages . These effects suggest that the compound may have therapeutic potential for conditions such as type 2 diabetes and obesity .
Pharmacokinetics
The compound’s potent and selective action on the ffa4 receptor suggests that it may have good bioavailability and effective distribution within the body
Result of Action
The activation of the FFA4 receptor by 4-Fluoro-4’-methyl-1,1’-biphenyl has several molecular and cellular effects. These include the stimulation of calcium ion mobilization, recruitment of β-arrestin-1 and β-arrestin-2, and phosphorylation of extracellular signal-regulated kinase . These effects can lead to changes in cell signaling and function, potentially influencing physiological processes such as energy balance, glucose homeostasis, and inflammation .
Analyse Biochimique
Biochemical Properties
4-Fluoro-4’-methyl-1,1’-biphenyl plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomoleculesThis interaction stimulates various signaling pathways, including the mobilization of calcium ions, recruitment of β-arrestin-1 and β-arrestin-2, and phosphorylation of extracellular signal-regulated kinases . These interactions highlight the compound’s potential in modulating metabolic processes and inflammatory responses.
Cellular Effects
The effects of 4-Fluoro-4’-methyl-1,1’-biphenyl on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, activation of FFA4 by 4-Fluoro-4’-methyl-1,1’-biphenyl enhances glucose uptake in adipocytes, stimulates glucagon-like peptide-1 secretion from enteroendocrine cells, and inhibits the release of proinflammatory mediators from macrophages . These effects suggest that the compound can play a role in managing metabolic disorders and inflammatory diseases.
Molecular Mechanism
At the molecular level, 4-Fluoro-4’-methyl-1,1’-biphenyl exerts its effects through specific binding interactions with biomolecules. The compound acts as an agonist for FFA4, leading to the activation of downstream signaling pathways. This activation results in the phosphorylation and internalization of the receptor, followed by its recycling back to the cell surface . Additionally, the compound’s interaction with FFA4 mimics the beneficial therapeutic properties of long chain free fatty acids, such as enhancing glucose uptake and reducing inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-4’-methyl-1,1’-biphenyl can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the removal of 4-Fluoro-4’-methyl-1,1’-biphenyl allows for the rapid recycling and resensitization of FFA4 signaling responses . This indicates that the compound’s effects can be reversible and that it can maintain its activity over extended periods under controlled conditions.
Dosage Effects in Animal Models
The effects of 4-Fluoro-4’-methyl-1,1’-biphenyl vary with different dosages in animal models. At lower doses, the compound effectively activates FFA4 and elicits beneficial metabolic and anti-inflammatory responses. At higher doses, there may be threshold effects and potential toxicity. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
4-Fluoro-4’-methyl-1,1’-biphenyl is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s activation of FFA4 influences metabolic flux and metabolite levels, contributing to improved glucose uptake and reduced inflammation . These interactions underscore the compound’s potential in modulating metabolic pathways and managing metabolic disorders.
Transport and Distribution
The transport and distribution of 4-Fluoro-4’-methyl-1,1’-biphenyl within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with FFA4 facilitates its localization to target cells, where it can exert its effects . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential and ensuring its effective delivery to target tissues.
Subcellular Localization
4-Fluoro-4’-methyl-1,1’-biphenyl exhibits specific subcellular localization that influences its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is essential for its interaction with FFA4 and the subsequent activation of signaling pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Fluoro-4’-methyl-1,1’-biphenyl can be synthesized using the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The general reaction conditions include:
Reagents: Aryl halide (e.g., 4-fluorobromobenzene), arylboronic acid (e.g., 4-methylphenylboronic acid)
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
The reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination steps to form the desired biphenyl product .
Industrial Production Methods
Industrial production of 4-fluoro-4’-methyl-1,1’-biphenyl typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-4’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the fluorine atom to a hydrogen atom, forming 4-methyl-1,1’-biphenyl.
Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents like water or ethanol.
Major Products
Oxidation: Biphenyl ketones or carboxylic acids
Reduction: 4-Methyl-1,1’-biphenyl
Substitution: Hydroxylated or aminated biphenyl derivatives
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorobiphenyl: Lacks the methyl group, making it less hydrophobic and potentially altering its biological activity.
4-Methylbiphenyl: Lacks the fluorine atom, which can affect its reactivity and interactions with biological targets.
4-Fluoro-4’-methoxy-1,1’-biphenyl: Contains a methoxy group instead of a methyl group, which can influence its chemical and biological properties.
Uniqueness
4-Fluoro-4’-methyl-1,1’-biphenyl is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct chemical and biological properties. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the methyl group can enhance its binding affinity to certain molecular targets .
Propriétés
IUPAC Name |
1-fluoro-4-(4-methylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBJQQZPQJIGFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433381 | |
| Record name | 4-Fluoro-4'-methyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72093-43-7 | |
| Record name | 4-Fluoro-4'-methyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
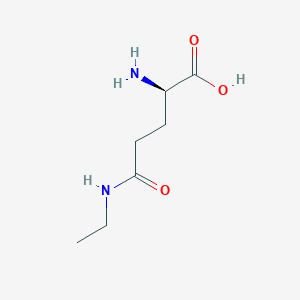
![Ethanaminium, N-[bis(diethylamino)methylene]-N-ethyl-, chloride](/img/structure/B1600190.png)
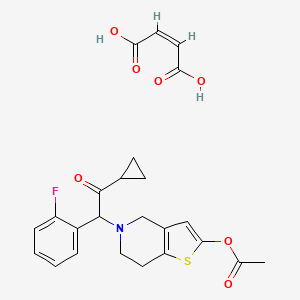
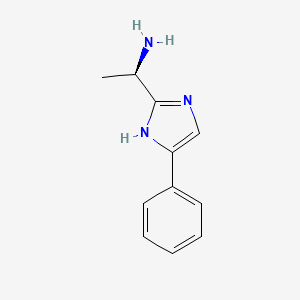
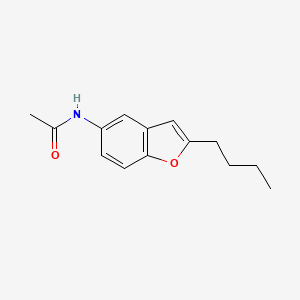


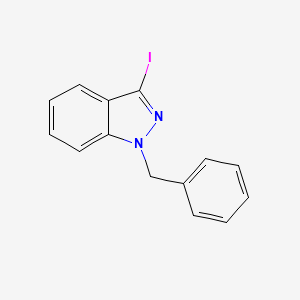
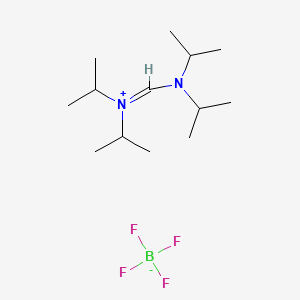
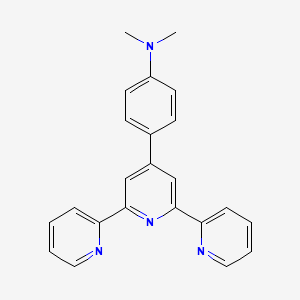

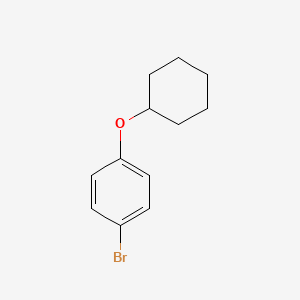
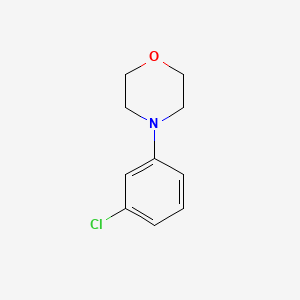
![(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl](/img/structure/B1600210.png)
